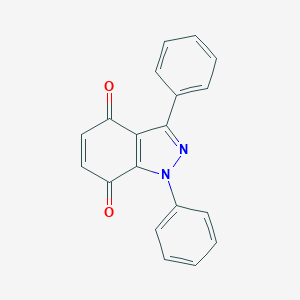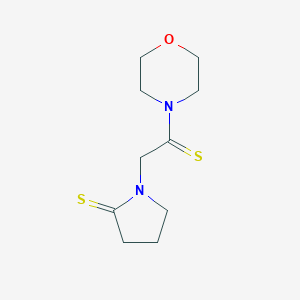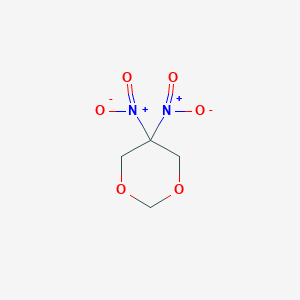
5,5-Dinitro-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dinitro-1,3-dioxane, also known as DNOC, is a highly explosive and toxic compound that has been widely used in the production of explosives, pesticides, and herbicides. Despite its hazardous nature, DNOC has been extensively studied for its potential applications in scientific research.
科学研究应用
5,5-Dinitro-1,3-dioxane has been widely used in scientific research as a reagent for the detection of amino acids and peptides. It is also used as a cross-linking agent for the modification of proteins and nucleic acids. 5,5-Dinitro-1,3-dioxane has been found to be a potent inhibitor of mitochondrial respiration, making it useful for the study of oxidative phosphorylation and energy metabolism. Additionally, 5,5-Dinitro-1,3-dioxane has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
作用机制
5,5-Dinitro-1,3-dioxane exerts its biological effects by inhibiting the activity of mitochondrial complex II, also known as succinate dehydrogenase. This enzyme is involved in the electron transport chain and plays a critical role in the production of ATP. By inhibiting complex II, 5,5-Dinitro-1,3-dioxane disrupts the flow of electrons and reduces ATP production, leading to cellular dysfunction and death.
生化和生理效应
5,5-Dinitro-1,3-dioxane has been shown to induce a variety of biochemical and physiological effects, including oxidative stress, DNA damage, and apoptosis. It has also been found to modulate the expression of genes involved in energy metabolism, inflammation, and cell cycle regulation. 5,5-Dinitro-1,3-dioxane has been shown to be toxic to a wide range of organisms, including bacteria, fungi, plants, and animals.
实验室实验的优点和局限性
One of the main advantages of using 5,5-Dinitro-1,3-dioxane in lab experiments is its potent inhibitory activity against mitochondrial complex II. This makes it a useful tool for studying oxidative phosphorylation and energy metabolism. Additionally, 5,5-Dinitro-1,3-dioxane has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, 5,5-Dinitro-1,3-dioxane is highly explosive and toxic, making it difficult to handle and store. Careful precautions must be taken to prevent accidents and exposure to 5,5-Dinitro-1,3-dioxane.
未来方向
There are several potential future directions for the use of 5,5-Dinitro-1,3-dioxane in scientific research. One area of interest is the development of 5,5-Dinitro-1,3-dioxane-based cancer therapies. 5,5-Dinitro-1,3-dioxane has been shown to induce apoptosis in cancer cells, making it a potential candidate for the treatment of various types of cancer. Another area of interest is the use of 5,5-Dinitro-1,3-dioxane as a tool for studying energy metabolism and oxidative phosphorylation. Further research is needed to fully understand the mechanism of action of 5,5-Dinitro-1,3-dioxane and its potential applications in scientific research.
Conclusion
In conclusion, 5,5-Dinitro-1,3-dioxane is a highly explosive and toxic compound that has been extensively studied for its potential applications in scientific research. 5,5-Dinitro-1,3-dioxane has been shown to be a potent inhibitor of mitochondrial complex II, making it a useful tool for studying energy metabolism and oxidative phosphorylation. Additionally, 5,5-Dinitro-1,3-dioxane has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, careful precautions must be taken when handling and storing 5,5-Dinitro-1,3-dioxane due to its hazardous nature. Further research is needed to fully understand the mechanism of action of 5,5-Dinitro-1,3-dioxane and its potential applications in scientific research.
合成方法
5,5-Dinitro-1,3-dioxane can be synthesized by the nitration of dioxane with a mixture of nitric and sulfuric acids. The reaction is highly exothermic and requires careful control of temperature and concentration to prevent explosion. The resulting product is a yellow crystalline solid that is highly sensitive to impact and friction.
属性
CAS 编号 |
4776-97-0 |
|---|---|
产品名称 |
5,5-Dinitro-1,3-dioxane |
分子式 |
C4H6N2O6 |
分子量 |
178.1 g/mol |
IUPAC 名称 |
5,5-dinitro-1,3-dioxane |
InChI |
InChI=1S/C4H6N2O6/c7-5(8)4(6(9)10)1-11-3-12-2-4/h1-3H2 |
InChI 键 |
RDADUROBQIJEIM-UHFFFAOYSA-N |
SMILES |
C1C(COCO1)([N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1C(COCO1)([N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



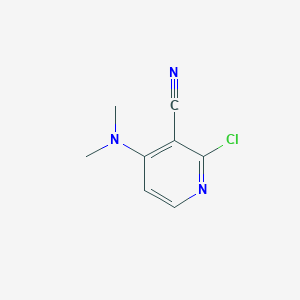
![1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B186913.png)
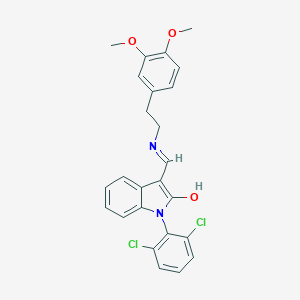
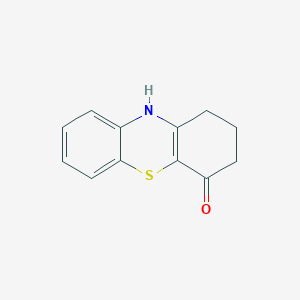
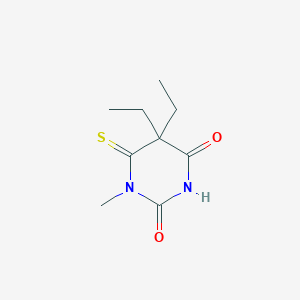
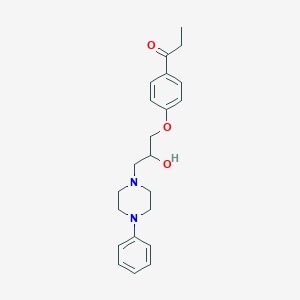
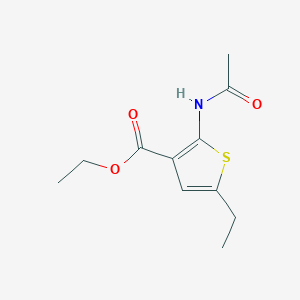

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

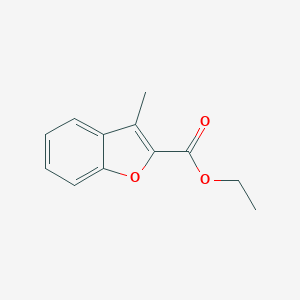
![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
